4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide
Overview
Description
4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide, also known as FMBTC, is a small molecule that has been studied for its potential applications in scientific research. FMBTC is a highly versatile compound, which can be used as a synthetic intermediate in the synthesis of various compounds, and has been found to have interesting biochemical and physiological effects.
Scientific Research Applications
Certain thiophene derivatives, including those similar to 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide, have been identified to possess antibacterial and antifungal properties. These compounds have shown interactions that lock the molecular conformation, potentially contributing to their biological activity. Notably, the m-toluidine and p-toluidine rings in these compounds are coplanar with their respective thiophene rings, impacting their structural and biological properties. This information suggests that derivatives of 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide could potentially be explored for similar biological applications, particularly in the realm of antimicrobial research (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2005).
In the context of radiotracer development for positron emission tomography (PET), compounds structurally related to 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide have been synthesized and evaluated. For instance, a piperidin-1-yl derivative with a similar structural motif has been designed and synthesized for studying cannabinoid receptors in the brain. This derivative, known as [18F] NIDA-42033, was synthesized with specific radioactivity greater than 2500 mCi/μmol and radiochemical purity over 95%, indicating its potential utility in PET imaging studies (†. R. Katoch-Rouse & A. Horti, 2003).
properties
IUPAC Name |
4-fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S/c1-15-5-6-9-7(12)3-2-4-8(9)16-10(6)11(13)14/h2-4H,5H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALHFFYMFHZWEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC2=CC=CC(=C21)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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